Fludrocortisone Acetate

Mineralocorticoid Receptor Receptor Binding Aldosterone

Fludrocortisone acetate (CAS 514-36-3) is the ONLY oral corticosteroid with a uniquely high mineralocorticoid-to-glucocorticoid potency ratio — 125–200x more potent as a mineralocorticoid than hydrocortisone. This pharmacological divergence renders it non-interchangeable with dexamethasone, prednisolone, or hydrocortisone for mineralocorticoid replacement in Addison's disease, salt-losing CAH, and orthostatic hypotension research. For preclinical MR receptor studies and antagonist screening, its stable MC activity provides a reproducible tool compound. Purchase high-purity (≥98%) reference standard or research-grade powder from verified suppliers. Immediate stock available in mg to gram scales.

Molecular Formula C23H31FO6
Molecular Weight 422.5 g/mol
CAS No. 514-36-3
Cat. No. B194908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFludrocortisone Acetate
CAS514-36-3
Synonyms17-dihydroxy-20-dion(11-beta)-pregn-4-ene-21-(acetyloxy)-9-fluoro-11;  20-dione,9-fluoro-11-beta,17,21-trihydroxy-pregn-4-ene-21-acetate;  9-fluoro-11-beta,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate;  9-fluoro-17-hydroxy-corticosteron21-acetate;  (11β)-21-(
Molecular FormulaC23H31FO6
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O
InChIInChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1
InChIKeySYWHXTATXSMDSB-GSLJADNHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Fludrocortisone Acetate (CAS 514-36-3): A Synthetic Corticosteroid with Differentiated Mineralocorticoid Activity for Adrenal Insufficiency Replacement Therapy


Fludrocortisone acetate (CAS 514-36-3) is a synthetic adrenocortical steroid belonging to the corticosteroid drug class [1]. It is characterized by a 9α-fluoro substitution on the hydrocortisone molecule, which markedly enhances its mineralocorticoid receptor (MR) activity while conferring high glucocorticoid receptor (GR) activity [1]. Clinically, it is utilized exclusively for its potent mineralocorticoid effects, primarily as partial replacement therapy in primary and secondary adrenocortical insufficiency (Addison's disease) and for treating salt-losing adrenogenital syndrome [1]. Its unique pharmacological profile distinguishes it from other corticosteroids, which are predominantly used for their glucocorticoid-mediated anti-inflammatory or immunosuppressive properties.

Why Mineralocorticoid-Specific Therapy with Fludrocortisone Acetate Cannot Be Interchanged with General-Purpose Corticosteroids


Corticosteroids exhibit a wide spectrum of relative glucocorticoid (GC) and mineralocorticoid (MC) potencies, rendering them non-interchangeable for specific therapeutic indications. Fludrocortisone acetate is distinguished by its uniquely high mineralocorticoid-to-glucocorticoid potency ratio, a profile not shared by commonly used glucocorticoids like dexamethasone, prednisolone, or even hydrocortisone [1]. While drugs like hydrocortisone possess both GC and MC activities, their MC potency is substantially lower, necessitating impractically high and therapeutically toxic glucocorticoid doses to achieve the required mineralocorticoid effect for conditions like Addison's disease [1]. Conversely, high-potency glucocorticoids (e.g., dexamethasone) have negligible MC activity, making them unsuitable for mineralocorticoid replacement [2]. This pharmacological divergence directly precludes simple substitution; selecting fludrocortisone acetate is essential when the clinical objective is targeted, potent mineralocorticoid agonism without inducing supraphysiological glucocorticoid effects.

Quantitative Differentiation of Fludrocortisone Acetate: Comparative Evidence Guide for Scientific and Procurement Evaluation


Mineralocorticoid Receptor (MR) Binding Affinity Versus Endogenous Aldosterone

Fludrocortisone demonstrates a higher binding affinity for the mineralocorticoid receptor (MR) than the body's endogenous mineralocorticoid, aldosterone [1]. This superior affinity is a key molecular driver of its pronounced salt-retaining effects.

Mineralocorticoid Receptor Receptor Binding Aldosterone Pharmacodynamics

Comparative Mineralocorticoid (MC) Potency: Fludrocortisone Acetate vs. Hydrocortisone

Fludrocortisone acetate exhibits an exceptionally high mineralocorticoid potency relative to hydrocortisone, the physiological glucocorticoid. Standard reference tables consistently quantify its MC potency as 125 to 200 times that of hydrocortisone, whose MC potency is defined as 1 [1][2]. This vast difference confirms that hydrocortisone is a functionally inadequate substitute for fludrocortisone in treating mineralocorticoid deficiency states.

Mineralocorticoid Potency Hydrocortisone Corticosteroid Adrenal Insufficiency

Comparative Glucocorticoid (GC) Potency: Fludrocortisone Acetate vs. Dexamethasone and Prednisolone

In stark contrast to its extreme mineralocorticoid activity, the glucocorticoid potency of fludrocortisone acetate is moderate (10-15 times that of hydrocortisone) and significantly lower than that of major anti-inflammatory glucocorticoids like dexamethasone and prednisolone [1][2]. Its primary clinical use is therefore restricted to mineralocorticoid replacement, and it cannot function as a monotherapy for conditions requiring substantial anti-inflammatory activity.

Glucocorticoid Potency Dexamethasone Prednisolone Corticosteroid

Clinical Hemodynamic Efficacy: Fludrocortisone Acetate vs. Placebo in Orthostatic Hypotension

In a double-blind, placebo-controlled, crossover RCT, fludrocortisone acetate (100 mcg twice daily) demonstrated a clinically meaningful attenuation of postural blood pressure drop in patients with diabetic autonomic neuropathy [1]. This provides direct evidence of its therapeutic benefit in a condition characterized by autonomic failure and inadequate vascular tone.

Orthostatic Hypotension Blood Pressure Diabetic Neuropathy Clinical Trial

Comparative Pharmacokinetics: Plasma Half-Life Variability vs. Hydrocortisone

A population pharmacokinetic-pharmacodynamic model in healthy volunteers revealed that fludrocortisone exhibits greater inter-individual variability in plasma concentration and pharmacodynamic effect compared to intravenous hydrocortisone [1]. This difference has direct implications for therapeutic drug monitoring and individualized dosing strategies.

Pharmacokinetics Half-Life Hydrocortisone Variability

Therapeutic Indication Specificity: Mineralocorticoid Replacement vs. Anti-Inflammatory Use

Fludrocortisone acetate is uniquely indicated for mineralocorticoid replacement in primary adrenal insufficiency, where it must be used in combination with a glucocorticoid (e.g., hydrocortisone) [1]. This reflects its functional role as an aldosterone analog, correcting a specific hormonal deficiency that other corticosteroids cannot address. Conversely, it is not indicated as a monotherapy for anti-inflammatory or immunosuppressive purposes.

Adrenal Insufficiency Addison's Disease Mineralocorticoid Hydrocortisone

Core Research and Industrial Application Scenarios for Fludrocortisone Acetate Driven by Quantitative Evidence


Mineralocorticoid Replacement in Primary Adrenal Insufficiency (Addison's Disease)

Fludrocortisone acetate is the standard-of-care, essential replacement therapy for mineralocorticoid deficiency in Addison's disease and salt-losing congenital adrenal hyperplasia [1]. As established in Section 3 (Evidence Item 2), its 125- to 200-fold greater mineralocorticoid potency compared to hydrocortisone makes it the only viable oral agent for this purpose. It is always used in combination with a glucocorticoid (e.g., hydrocortisone) to correct the dual hormone deficit [1].

Pharmacological Management of Neurogenic Orthostatic Hypotension

Fludrocortisone acetate is utilized as a first-line or second-line pharmacological agent for symptomatic neurogenic orthostatic hypotension, particularly when non-pharmacological measures fail [1][2]. Evidence from Section 3 (Evidence Item 4) demonstrates its ability to attenuate the postural drop in systolic blood pressure by expanding plasma volume, a mechanism directly linked to its potent mineralocorticoid activity. This application is distinct from the use of other corticosteroids.

Reference Standard for Mineralocorticoid Activity Assays and Research

Due to its well-characterized, high, and stable mineralocorticoid potency (Section 3, Evidence Items 1 & 2), fludrocortisone acetate serves as a standard agonist in preclinical research models for studying mineralocorticoid receptor function, sodium transport mechanisms in renal epithelia, and for screening novel mineralocorticoid receptor antagonists (e.g., in hypertension and heart failure research) [1]. Its predictable in vivo and in vitro activity makes it a valuable tool compound.

Investigational Adjunctive Therapy in Septic Shock

Fludrocortisone acetate has been investigated as an adjunctive therapy in septic shock, often in combination with hydrocortisone, based on the hypothesis that relative adrenal insufficiency may involve both glucocorticoid and mineralocorticoid pathways [1]. While not a standard indication, its use in this context is directly supported by its pharmacological profile—specifically its ability to potentiate the vascular response to catecholamines and restore effective circulating volume through mineralocorticoid receptor agonism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fludrocortisone Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.